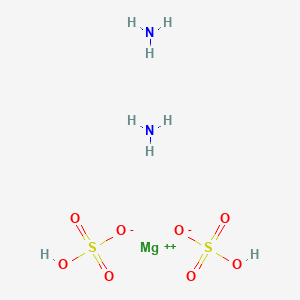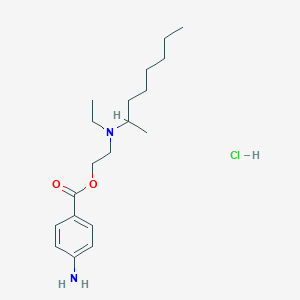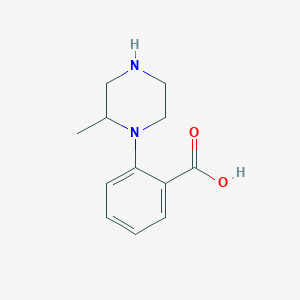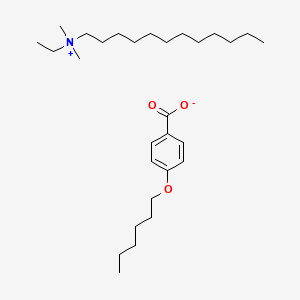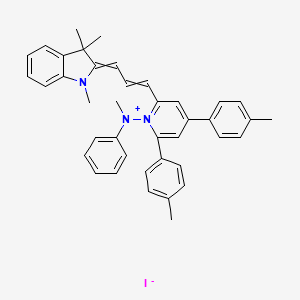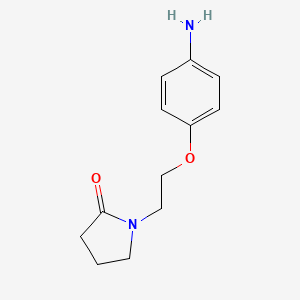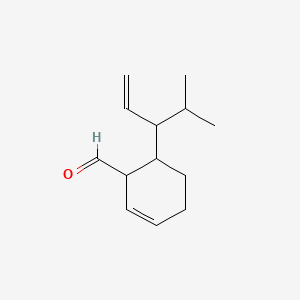
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C13H20O. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and in the production of various derivatives, including natural products and plant hormones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexene with isobutyraldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of plant hormones and their derivatives.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde used in organic synthesis.
2,6,6-Trimethyl-2-cyclohexene-1-carbaldehyde: Known for its use in fragrance and flavor industries.
Uniqueness
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form derivatives with diverse biological activities makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
67952-55-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |
Clave InChI |
LIWODPOWBUCDSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C)C1CCC=CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



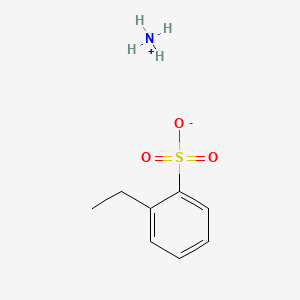
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)

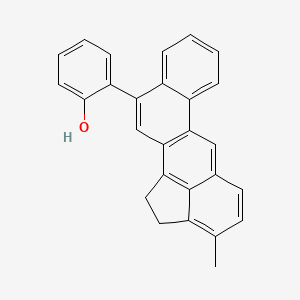
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)

